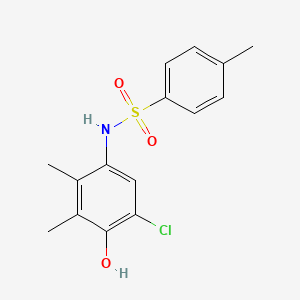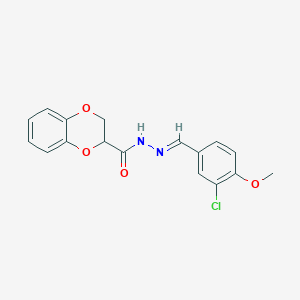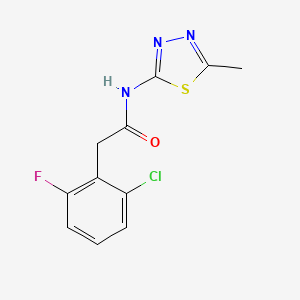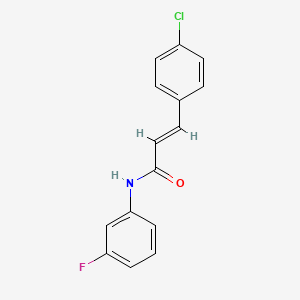
3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a member of the acrylamide family, which is known for its diverse biological activities. In
科学的研究の応用
3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. These mechanisms contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide is its potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. It also exhibits neuroprotective effects, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the research of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and develop more efficient and cost-effective methods. Furthermore, its potential toxicity needs to be further studied to determine its safety for human use. Finally, its potential applications in the treatment of other diseases such as cardiovascular diseases and metabolic disorders need to be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in the field of medicine. Its potent anti-inflammatory and anti-cancer properties, as well as its neuroprotective effects, make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and determine its safety for human use.
合成法
The synthesis of 3-(4-chlorophenyl)-N-(3-fluorophenyl)acrylamide involves the reaction of 4-chloroaniline and 3-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final compound. This method has been reported to yield the desired product in good yields and high purity.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDRJIHCIHNTN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

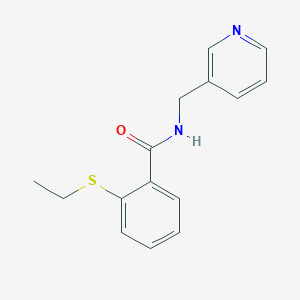
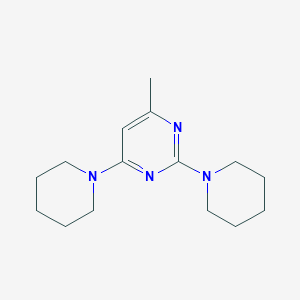
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)

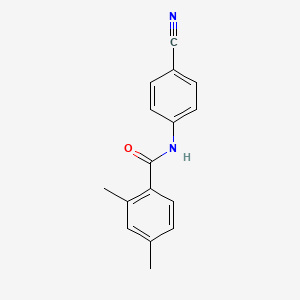
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
